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molecular formula C8H16BrNO B8639837 4-(2-bromoethyl)-3,3-dimethylmorpholine

4-(2-bromoethyl)-3,3-dimethylmorpholine

Cat. No. B8639837
M. Wt: 222.12 g/mol
InChI Key: KOMNTJCUYJTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178491B2

Procedure details

To a solution of 2-(3,3-dimethyl-morpholin-4-yl)-ethanol (7.2 g, 45 mmol) and CBr4 (16.4 g, 49 mmol, 1.1 equiv.) in THF (150 mL) was added dropwise a solution of PPh3 (12.9 g, 49 mmol, 1.1 equiv.) in THF (75 mL). The resulting slurry was stirred at room temperature for 19 hours, at which time the slurry was diluted with hexanes and filtered. The filtrate was concentrated in vacuo and the resulting oil was diluted with CH2Cl2. The solution was then washed twice with NaHCO3 (aqueous, saturated) and brine. The aqueous layers were back-extracted with CH2Cl2 and the combined organic layers were dried over Na2SO4 and concentrated. The crude product was distilled (65° C., 0.5 torr) to provide 4-(2-Bromo-ethyl)-3,3-dimethyl-morpholine (5.4 g, 54%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 3.69 (t, 2H), 3.28 (s, 2H), 3.28 (t, 2H), 2.70 (t, 2H), 2.58 (t, 2H), 0.99 (s, 6H); LC/MS found 222.02 (M++H, C8H17BrNO requires 222.05).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][CH2:9]O.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[Br:13][CH2:9][CH2:8][N:3]1[CH2:4][CH2:5][O:6][CH2:7][C:2]1([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CC1(N(CCOC1)CCO)C
Name
Quantity
16.4 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
12.9 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature for 19 hours, at which time the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting oil was diluted with CH2Cl2
WASH
Type
WASH
Details
The solution was then washed twice with NaHCO3 (aqueous, saturated) and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back-extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled (65° C., 0.5 torr)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrCCN1C(COCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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